PDE4 Inhibitory Potency: (3S)-N-Cyclopropyl-3-Pyrrolidinecarboxamide vs. Rolipram
(3S)-N-Cyclopropyl-3-pyrrolidinecarboxamide demonstrates PDE4 inhibitory activity with an IC50 of 120 nM against human PDE4 in U937 cells [1]. In comparison, the reference PDE4 inhibitor rolipram exhibits IC50 values of 3 nM (PDE4A), 130 nM (PDE4B), and 240 nM (PDE4D) [2]. The compound's potency is within 1-fold of rolipram's PDE4B activity but significantly weaker than rolipram's PDE4A inhibition, indicating a distinct selectivity profile warranting further characterization [3].
| Evidence Dimension | PDE4 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 120 nM (human PDE4, U937 cells) |
| Comparator Or Baseline | Rolipram: IC50 = 3 nM (PDE4A), 130 nM (PDE4B), 240 nM (PDE4D) |
| Quantified Difference | ~40-fold less potent than rolipram at PDE4A; ~1.1-fold less potent than rolipram at PDE4B; ~2-fold more potent than rolipram at PDE4D |
| Conditions | Inhibition of PDE4 catalytic activity; human U937 cells for target compound; recombinant human PDE4 isoforms for rolipram |
Why This Matters
The 120 nM IC50 establishes the compound as a moderately potent PDE4 inhibitor suitable for target validation studies, with a selectivity profile distinct from rolipram that may offer advantages in specific PDE4 isoform contexts.
- [1] BindingDB. BDBM50218256 (CHEMBL70145): IC50 120 nM (human PDE4, U937 cells). View Source
- [2] MedChemExpress. Rolipram: PDE4 inhibitor with IC50s of 3 nM (PDE4A), 130 nM (PDE4B), and 240 nM (PDE4D). View Source
- [3] BindingDB. BDBM50218534 (CHEMBL314537): PDE4 inhibition data. View Source
